molecular formula C17H14Cl2N4OS B3740040 1-(3,4-dichlorophenyl)-3-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea CAS No. 6068-09-3

1-(3,4-dichlorophenyl)-3-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea

Cat. No.: B3740040
CAS No.: 6068-09-3
M. Wt: 393.3 g/mol
InChI Key: DPDGSAZQHDPHSB-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c18-13-8-7-12(10-14(13)19)20-16(24)21-17-23-22-15(25-17)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDGSAZQHDPHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362269
Record name STK847104
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6068-09-3
Record name STK847104
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea typically involves the reaction of 3,4-dichloroaniline with a thiadiazole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)-3-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea:

    Other Thiadiazole Derivatives: Compounds with similar thiadiazole cores but different substituents, which may exhibit different biological activities and properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorophenyl)-3-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea
Reactant of Route 2
Reactant of Route 2
1-(3,4-dichlorophenyl)-3-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea

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